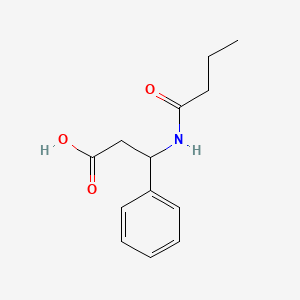
3-(1-Acetyl-4-piperidyl)-5-methoxyindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Acetyl-4-piperidyl)-5-methoxyindole, also known as 5-MeO-DIPT, is a synthetic tryptamine derivative that belongs to the family of serotonergic hallucinogens. It was first synthesized in 1989 by Alexander Shulgin, a psychopharmacologist who was interested in exploring the psychoactive properties of various chemicals. Since then, 5-MeO-DIPT has gained popularity as a recreational drug due to its ability to induce euphoria, altered perception, and hallucinations. However,
作用机制
The exact mechanism of action of 3-(1-Acetyl-4-piperidyl)-5-methoxyindole is not fully understood, but it is believed to involve the activation of the serotonin 5-HT2A receptor. This receptor is located in the brain and is involved in the regulation of mood, perception, and cognition. Activation of the 5-HT2A receptor by 3-(1-Acetyl-4-piperidyl)-5-methoxyindole leads to the release of neurotransmitters such as dopamine and norepinephrine, which are responsible for the euphoric and hallucinogenic effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1-Acetyl-4-piperidyl)-5-methoxyindole are similar to those of other serotonergic hallucinogens. These effects include altered perception, changes in mood and thought patterns, and hallucinations. In addition, 3-(1-Acetyl-4-piperidyl)-5-methoxyindole has been shown to increase heart rate and blood pressure, which can be dangerous in individuals with pre-existing cardiovascular conditions.
实验室实验的优点和局限性
One advantage of using 3-(1-Acetyl-4-piperidyl)-5-methoxyindole in laboratory experiments is its ability to selectively activate the serotonin 5-HT2A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, the recreational use of 3-(1-Acetyl-4-piperidyl)-5-methoxyindole and its potential for abuse and toxicity limit its usefulness as a research tool.
未来方向
There are several future directions for research involving 3-(1-Acetyl-4-piperidyl)-5-methoxyindole. One area of interest is its potential as a treatment for mood disorders such as depression and anxiety. Another area of research is the development of selective agonists and antagonists of the 5-HT2A receptor, which could be used to treat a variety of neurological and psychiatric disorders. Additionally, further studies are needed to fully understand the mechanism of action of 3-(1-Acetyl-4-piperidyl)-5-methoxyindole and its potential for abuse and toxicity.
合成方法
The synthesis of 3-(1-Acetyl-4-piperidyl)-5-methoxyindole involves several steps, including the condensation of 4-methoxyphenylacetonitrile with piperidine, followed by acetylation and methylation. The final product is obtained through purification and crystallization. The synthesis of 3-(1-Acetyl-4-piperidyl)-5-methoxyindole is relatively simple and can be carried out using standard laboratory equipment.
科学研究应用
3-(1-Acetyl-4-piperidyl)-5-methoxyindole has been used in several scientific studies to investigate its mechanism of action and potential therapeutic applications. One study found that 3-(1-Acetyl-4-piperidyl)-5-methoxyindole acts as a potent agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This suggests that 3-(1-Acetyl-4-piperidyl)-5-methoxyindole may have potential as a treatment for mood disorders such as depression and anxiety.
属性
IUPAC Name |
1-[4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11(19)18-7-5-12(6-8-18)15-10-17-16-4-3-13(20-2)9-14(15)16/h3-4,9-10,12,17H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJATUMJNKXDLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=CNC3=C2C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Acetyl-4-piperidyl)-5-methoxyindole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid](/img/structure/B7459966.png)


![[4-(2-methoxyphenyl)piperazin-1-yl][3-methyl-1-(2-methylphenyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459993.png)

![5-[[2-(Benzimidazol-1-yl)acetyl]amino]-2-chlorobenzoic acid](/img/structure/B7460004.png)
![1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole](/img/structure/B7460012.png)
![2-[(2-Methoxybenzoyl)-methylamino]acetic acid](/img/structure/B7460042.png)


